molecular formula C14H19NO4S B5489175 phenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate

phenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate

Cat. No. B5489175
M. Wt: 297.37 g/mol
InChI Key: RAJAZTIGCXODPZ-UHFFFAOYSA-N
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Description

Phenyl compounds are aromatic compounds that contain a phenyl group, which is a six-membered cyclic ring of carbon atoms with a delocalized pi electron cloud . The ethylsulfonyl group is a sulfur-containing group that is often involved in organic synthesis . Piperidine is a heterocyclic organic compound that contains a six-membered ring with one nitrogen atom . Carboxylates are organic compounds that contain a carboxylate group, which is a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions . For example, the synthesis of phenyl compounds can involve Friedel-Crafts reactions, where an aromatic compound is reacted with a halide in the presence of a Lewis acid . The synthesis of sulfone compounds can involve the reaction of a sulfonyl chloride with an alcohol or phenol .


Molecular Structure Analysis

The molecular structure of an organic compound is determined by the arrangement of its atoms and the bonds between them . The structure can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Phenyl compounds, sulfones, and carboxylates can participate in a variety of chemical reactions. For example, phenyl compounds can undergo electrophilic aromatic substitution reactions . Sulfones can act as electrophiles in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, are determined by its molecular structure . For example, the presence of polar groups like the carboxylate group can increase a compound’s solubility in water .

Mechanism of Action

The mechanism of action of an organic compound depends on its chemical structure and the type of biological system it interacts with . For example, phenolic compounds can act as antioxidants, neutralizing harmful free radicals in the body .

Safety and Hazards

The safety and hazards associated with an organic compound depend on its physical and chemical properties. For example, many phenyl compounds are flammable and can cause skin and eye irritation . It’s important to handle these compounds with care and use appropriate personal protective equipment .

properties

IUPAC Name

phenyl 1-ethylsulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-2-20(17,18)15-10-8-12(9-11-15)14(16)19-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJAZTIGCXODPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200239
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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